Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound is part of a broader class of chemicals investigated for their synthesis methodologies and structural characterizations. Researchers have developed various synthetic routes to create novel derivatives, including triazoles, which are known for their wide range of biological activities. For instance, studies have focused on the synthesis of new 1,2,4-triazole derivatives, exploring their antimicrobial activities. These compounds are synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with potential antimicrobial properties against various microorganisms (Bektaş et al., 2007).
Biological Activities
The search for novel disease-modifying antirheumatic drugs (DMARDs) has led to the creation and testing of metabolites of related compounds, which have shown promising pharmacological properties. For example, certain metabolites have been found to exhibit anti-inflammatory effects in rat models, although their potency was slightly lower than that of the parent compounds (Baba et al., 1998). This indicates the potential therapeutic applications of these chemical derivatives in treating conditions like rheumatoid arthritis.
Antimicrobial and Antiproliferative Effects
The antimicrobial and antiproliferative activities of novel synthesized compounds, including those related to the mentioned chemical structure, have been a significant focus of research. Some derivatives have been tested for their efficacy against various pathogens and cancer cell lines, showing varying degrees of activity. For instance, specific thiophene and thienopyrimidine derivatives have been prepared and evaluated for their antiproliferative activity, highlighting the potential for these compounds in cancer research (Ghorab et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Indole and thiazole derivatives, which are part of this compound’s structure, are known to impact a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-5-31-21(28)14-8-10-25(11-9-14)18(15-6-7-16(29-3)17(12-15)30-4)19-20(27)26-22(32-19)23-13(2)24-26/h6-7,12,14,18,27H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLZPMWTCAHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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